纤维素酶

描述

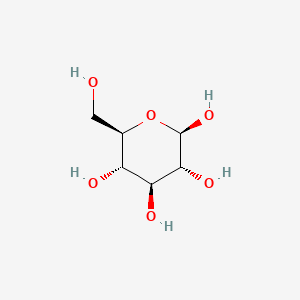

Cellulase is an enzyme that catalyzes cellulolysis, the decomposition of cellulose and some related polysaccharides. The enzyme breaks down the cellulose molecule into monosaccharides (“simple sugars”) such as β-glucose, or shorter polysaccharides and oligosaccharides . Cellulases are produced chiefly by fungi, bacteria, and protozoans, and are also found in a few types of animals and plants .

Synthesis Analysis

Cellulases are a complex group of enzymes secreted by a broad range of microorganisms including fungi, bacteria, and actinomycetes . The combined action of three major enzymes, exoglucanases, endoglucanases, and β-glucosidase, determines the efficiency of cellulose hydrolysis .

Molecular Structure Analysis

Cellulases are modular, consisting of putative novel cysteine-rich carbohydrate-binding modules (CBMs), proline/serine- (PS) rich linkers in addition to putative Ig-like and unknown domains in some members . The protein sequences of cellulases belonging to different strains were retrieved using UniProt .

Chemical Reactions Analysis

Cellulases break down the cellulose molecule into monosaccharides (“simple sugars”) such as β-glucose, or shorter polysaccharides and oligosaccharides . The specific reaction involved is the hydrolysis of the 1,4-β-D-glycosidic linkages in cellulose, hemicellulose, lichenin, and cereal β-D-glucans .

Physical And Chemical Properties Analysis

Cellulose is a heterogeneous polysaccharide, and its enzymatic hydrolysis requires endoglucanase, exoglucanase (cellobiohydrolase), and β-glucosidase to work together . The spatial conformation of cellulose is a consequence of beta-1,4 glycosidic bonds, which are organized in a linear structure with a strong tendency to form intramolecular hydrogen bonds between hydroxyl groups of the same molecule .

科学研究应用

微生物生产和活化

纤维素酶是一种能够通过催化过程将纤维素降解为葡萄糖的酶。研究探索了纤维素酶从各种微生物(如黑曲霉、枯草芽孢杆菌和里氏木霉)中激活,重点介绍了通过不同的预处理方法和底物生产酶。该研究强调了以固体形式生产纤维素酶以保持酶活性稳定性的重要性,并介绍了在冷冻干燥过程中使用非还原糖等载体剂来保留生物活性,展示了工业应用的巨大潜力(Maryanty 等,2021)。

纤维素酶中的碳水化合物结合模块 (CBM)

CBM 在纤维素酶与纤维素的结合中发挥着至关重要的作用,促进了纤维素水解。对 CBM 可视化的综述提供了纤维素酶如何与纤维素相互作用的见解,揭示了纤维素相互作用最有效的晶面以及纤维素酶大小在获取纤维素片段中的重要性。这些知识促进了对生物技术过程中纤维素酶效率的理解,提出了改进纤维素酶配方以供工业使用的途径(Yan & Wu,2020)。

优化和基因改造以提高产量

微生物纤维素酶的生产已通过优化和基因改造取得了相当大的进展。一项专注于大规模生产纤维素酶的综述强调了使用廉价农业废弃物作为底物和采用基因改造来提高产量水平的潜力。这种方法不仅提高了纤维素酶的生产效率,而且还有助于可再生资源的可持续利用,突出了优化培养条件、基因改造和酶建模在工业应用中的关键相互关系(Rabby 等,2022)。

固定在磁性纳米颗粒上用于工业应用

最近的研究集中在将纤维素酶固定在磁性纳米颗粒 (MNP) 上,以解决与热稳定性和储存稳定性、酶泄漏和可重复使用性相关的挑战。该技术提高了酶的可重复使用性、活性和稳定性,同时改善了酶的回收,为各个行业的生物技术过程提供了有希望的潜力。MNP 的应用为克服纤维素酶在工业中的应用限制提供了一种新颖的方法,为更高效和可持续的工业过程铺平了道路(Khoshnevisan 等,2019)。

作用机制

Target of Action

Cellulase, also known as beta-cellotriose, primarily targets cellulose, the most abundant polysaccharide present on earth . Cellulase is a complex group of enzymes secreted by a broad range of microorganisms including fungi, bacteria, and actinomycetes . The enzyme targets the β-1,4-linkages in the polymeric structure of cellulose . The primary targets of cellulase are the endoglucanases, exoglucanases, and β-glucosidases .

Mode of Action

Cellulase interacts with its targets through a process known as cellulolysis, the decomposition of cellulose and some related polysaccharides . The specific reaction involved is the hydrolysis of the 1,4-β-D-glycosidic linkages in cellulose . The exoglucanase acts on the reducing ends of the cellulose chain and releases cellobiose as the end product . Endoglucanase randomly attacks the internal o-glycosidic bonds, resulting in glucan chains of different lengths . The β-glucosidases act specifically on the β-cellobiose disaccharides and produce glucose .

Biochemical Pathways

The biochemical pathway of cellulase involves the synergistic action of three types of enzymatic activities: endoglucanases or 1, 4-β-D-glucan 4-glucanohydrolases, exoglucanases, and β-glucosidases or β-D-glucoside glucohydrolases . This results in the release of D-glucose units from soluble cellodextrins and a variety of glycosides . The glucose units can then be fermented to bioethanol .

Pharmacokinetics

The pharmacokinetics of cellulase involve the understanding of accurate cellulase catalytic activities . The process of cellulase biocatalysis is considered a heterogeneous reaction where crystallinity has been shown to be a key parameter . The processivity, synergism, and mechanistic paradigm for cellulose depolymerizations are critical factors that influence the bioavailability of the products of cellulase action .

Result of Action

The result of cellulase action is the breakdown of the cellulose molecule into monosaccharides (“simple sugars”) such as β-glucose, or shorter polysaccharides and oligosaccharides .

Action Environment

In the natural environment, synergistic interactions among cellulolytic microorganisms play an important role in the hydrolysis of lignocellulosic polymer materials . The efficiency of this process is determined by the combined action of three major enzymes: exoglucanases, endoglucanases, and β-glucosidase . The action pathway of cellulases mainly depends on the distance of the catalytic sites . About 90-95% of all bacterial cellulase activity is observed under aerobic conditions by aerobic bacteria .

安全和危害

When handling cellulase, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The demand for cellulase is growing in various industries, including the agricultural sector, to improve the fertility of the soil, to improve plant growth, and to prevent and control diseases in plants . Additionally, the rising production of wheat and other cereals is propelling the future growth of cellulase .

属性

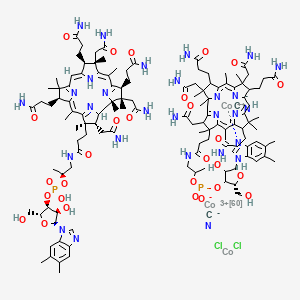

IUPAC Name |

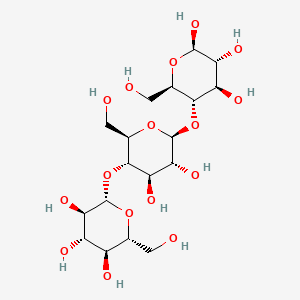

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-CSHPIKHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | Cellulase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

9012-54-8, 61788-77-0 | |

| Record name | Cellulase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rayon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。